4-Fluoro-3-tyrosine

PET imaging Dopaminergic function Metabolic stability

4-Fluoro-3-tyrosine (FMT) is the only commercially available fluorinated L-DOPA analog that completely avoids 3-O-methylation, eliminating the major metabolic artifact that complicates 6-[18F]FDOPA kinetic analysis. This unique property, combined with limited peripheral metabolism, ensures cleaner PET input functions and simpler compartmental modeling for quantitative AAAD activity measurement. Superior striatum-to-cerebellum ratios (4:1 at 180 min) provide robust contrast for longitudinal monitoring of nigrostriatal integrity. Not interchangeable with other fluorotyrosine isomers—positional divergence yields distinct pharmacology and toxicology. Researchers developing PET radiotracers, neuroprotective therapies, or cell-replacement strategies for Parkinson’s disease should procure this precise isomer to guarantee reproducible, translatable results.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 122001-14-3
Cat. No. B054530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-tyrosine
CAS122001-14-3
Synonyms4-fluoro-3-tyrosine
4-fluoro-L-m-tyrosine
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)F
InChIInChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1
InChIKeyMJDXVMZMAJGVLY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-tyrosine (CAS 122001-14-3): A Fluorinated L-DOPA Analog for Dopaminergic PET Imaging and Biochemical Probing


4-Fluoro-3-tyrosine (also known as 4-fluoro-L-m-tyrosine or FMT) is a non-natural, fluorinated aromatic amino acid analog of L-3,4-dihydroxyphenylalanine (L-DOPA) [1]. The compound features a fluorine substitution at the 4-position of the phenyl ring, yielding the molecular formula C₉H₁₀FNO₃ and a monoisotopic mass of 199.064 Da . It is primarily employed as a biochemical probe for evaluating presynaptic dopaminergic function via positron emission tomography (PET) when radiolabeled with fluorine-18 [1].

Why 4-Fluoro-3-tyrosine (FMT) Cannot Be Interchanged with 6-Fluoro-L-DOPA or Other Tyrosine Analogs in Dopaminergic Imaging


Generic substitution of 4-fluoro-3-tyrosine with other fluorinated tyrosine analogs or L-DOPA derivatives in research protocols is not scientifically valid due to divergent metabolic fates and enzyme substrate specificities. While both 4-FMT and 6-FMT are L-DOPA analogs, their molecular and enzymatic mechanisms of retention in central brain structures differ substantially [1]. Critically, 4-FMT avoids 3-O-methylation, a major confounding metabolic pathway that complicates the kinetic analysis of 6-[18F]fluoro-L-DOPA (FDOPA) [2]. Furthermore, m-fluorotyrosine (m-FT), a structurally similar positional isomer, is essentially inactive as a tyrosine hydroxylase inhibitor and exhibits a distinct toxicological profile characterized by convulsions and citrate accumulation [3].

Quantitative Comparative Evidence for 4-Fluoro-3-tyrosine (FMT) Selection: PET Imaging Specificity, Metabolism, and Pharmacokinetics


4-FMT Eliminates 3-O-Methylation: A Decisive Metabolic Advantage Over 6-Fluoro-L-DOPA (FDOPA) in PET Quantification

4-[18F]Fluoro-L-m-tyrosine (4-FMT) demonstrates a critical metabolic advantage over 6-[18F]fluoro-L-DOPA (FDOPA): 3-O-methylated metabolites were not observed in arterial blood samples following FMT administration [1]. This stands in direct contrast to FDOPA, for which 3-O-methylation represents a significant peripheral metabolic route that complicates the compartmental modeling required for quantitative PET image analysis [2].

PET imaging Dopaminergic function Metabolic stability Radiotracer kinetics

Limited Peripheral Metabolism of 4-FMT: Enhanced In Vivo Stability Compared to FDOPA

4-FMT exhibits limited peripheral metabolism in vivo. In arterial blood samples collected 120 minutes after intravenous injection, less than 40% of total radioactivity was attributable to peripheral metabolism [1]. The parent amino acid remained the predominant component in plasma: 95% at 5 min, 85% at 10 min, 67% at 30 min, 62% at 60 min, and 60% at 120 min [2]. This contrasts with FDOPA, which undergoes extensive peripheral metabolism via catechol-O-methyltransferase (COMT) and aromatic L-amino acid decarboxylase (AAAD) [3].

Pharmacokinetics Metabolic stability PET tracer Plasma clearance

4-FMT Achieves High Striatal Specificity: Striatum/Cerebellum Ratio of 4 at 180 Minutes in Non-Human Primates

4-FMT demonstrates high and specific accumulation in the striatum, a dopamine-rich brain region. PET imaging in monkeys (Macaca nemestrina) revealed a striatum-to-cerebellum radioactivity ratio of 4 at 180 minutes post-intravenous injection [1]. The cerebellum serves as a reference region with negligible specific binding, making this ratio a direct indicator of target engagement specificity.

PET imaging Striatal uptake Dopaminergic function Target specificity

Plasma Clearance Half-Life of 4-FMT: 112-Minute Terminal Elimination Provides an Extended Imaging Window

The plasma clearance half-life (t₁/₂) of 4-FMT in non-human primates was determined to be 112 minutes [1]. This relatively extended terminal elimination phase provides a sustained imaging window for PET data acquisition, allowing for robust kinetic modeling and delayed imaging protocols.

Pharmacokinetics Plasma half-life PET imaging Clearance rate

Positional Isomer Selectivity: 4-FMT vs. m-Fluorotyrosine — Divergent Pharmacological and Toxicological Profiles

Positional isomerism critically determines biological activity among fluorotyrosines. While 4-FMT functions as a viable L-DOPA analog for dopaminergic imaging, its positional isomer m-fluorotyrosine (m-FT, 3-fluorotyrosine) is essentially inactive as a tyrosine hydroxylase inhibitor in vitro and induces convulsions and mortality in mice, accompanied by pronounced citric acid accumulation in kidney and brain [1]. This dramatic divergence underscores that even structurally similar fluorotyrosine analogs cannot be assumed to share pharmacological or safety profiles.

Structure-activity relationship Toxicity Positional isomer Tyrosine hydroxylase

Recommended Research Applications for 4-Fluoro-3-tyrosine (FMT) Based on Evidence of Metabolic Selectivity and Imaging Specificity


PET Imaging of Presynaptic Dopaminergic Integrity in Parkinson's Disease and Related Movement Disorders

4-[18F]FMT is optimally suited for quantitative PET imaging of striatal dopaminergic function in preclinical and clinical studies of Parkinson's disease. The compound's absence of 3-O-methylated metabolites and limited peripheral metabolism [1] provide cleaner input functions and simplified kinetic modeling compared to 6-[18F]FDOPA, enabling more reliable estimation of aromatic L-amino acid decarboxylase (AAAD) activity as a marker of dopaminergic terminal integrity [2].

Evaluating Dopaminergic Responses to Pharmacological Interventions or Neuroprotective Therapies

Researchers investigating the effects of neuroprotective agents, gene therapies, or cell replacement strategies targeting the nigrostriatal dopaminergic pathway should consider 4-FMT for longitudinal PET studies. The compound's high striatum/cerebellum ratio of 4 at 180 minutes [3] provides robust contrast between specific and nonspecific uptake, facilitating the detection of subtle treatment-induced changes in dopaminergic terminal density or AAAD activity over time.

Radiosynthesis Development for Fluorine-18 Labeled Amino Acid Tracers

Radiochemistry laboratories developing novel 18F-labeled amino acid tracers for neuroimaging applications should procure 4-fluoro-3-tyrosine as a key reference standard and precursor. The regioselective synthesis of 4-[18F]FMT via fluorodemercuration or fluorodestannylation methods is well-established [4], and the compound serves as an important comparator for evaluating the metabolic stability and brain uptake characteristics of new fluorinated tyrosine analogs.

Comparative Neuropharmacology Studies of Fluorotyrosine Positional Isomers

For laboratories investigating structure-activity relationships among fluorinated aromatic amino acids, 4-fluoro-3-tyrosine represents a critical comparator to other positional isomers. As demonstrated by the stark pharmacological divergence between 4-FMT and m-fluorotyrosine — where the latter induces convulsions and citrate accumulation rather than serving as a viable imaging agent [5] — procurement of the correct isomer is essential for producing valid, reproducible results in neuropharmacology and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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